6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound classified within the isoquinoline family, which includes heterocyclic aromatic compounds structurally related to quinoline. The presence of fluorine and nitro groups in its structure enhances its chemical reactivity and potential biological activity, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is categorized as an isoquinolinone derivative. Its unique functional groups classify it as both a heterocyclic compound and a nitro-substituted aromatic compound, which are significant in organic synthesis and pharmacology.
The synthesis of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves several key steps:
In an industrial context, the production may utilize continuous flow reactors to improve efficiency and yield. Reaction conditions such as temperature, pressure, and the choice of solvents are critical to optimize the synthesis process.
The molecular formula of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is C10H8FN3O2. The structure features a dihydroisoquinoline core with a fluorine atom at position 6 and a nitro group at position 7.
Key structural data includes:
6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one can participate in various chemical reactions:
The reaction mechanisms often involve electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group, which influences the reactivity of other positions on the aromatic ring.
The mechanism of action for 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is largely dependent on its application in biological systems. It may interact with specific enzymes or receptors, leading to either inhibition or activation of biochemical pathways. The presence of fluorine and nitro groups enhances its binding affinity and specificity towards molecular targets, making it valuable in medicinal chemistry research .
Relevant analytical techniques such as IR spectroscopy provide insights into functional groups present in the compound, while NMR spectroscopy helps elucidate the molecular structure .
6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one has several notable applications:
Organocatalysis enables stereoselective construction of dihydroisoquinolinone cores through hydrogen-bonding activation. Quinine-derived squaramide catalysts (e.g., Catalyst E) facilitate asymmetric domino reactions between 2-(nitromethyl)benzaldehydes and N-tosyl aldimines, yielding trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. This one-pot aza-Henry–hemiaminalization–oxidation sequence achieves diastereomeric ratios >20:1 and enantiomeric excess (ee) up to 95% [1]. Key factors influencing stereoselectivity include:
Table 1: Optimization of Organocatalytic Aza-Henry–Hemiaminalization
Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
---|---|---|---|---|---|
1 | A | Toluene | RT | n.d. | 28 |
5 | E | Toluene | RT | n.d. | 65 |
10 | E | Toluene | −20 | 59 | 65 |
Adapted from [1]
The Castagnoli-Cushman reaction (CCR) efficiently accesses 3,3-disubstituted dihydroisoquinolinones via a multicomponent cascade. Homophthalic anhydride reacts with carbonyl compounds and ammonium acetate to form trans-1-oxo-3,4-dihydroisoquinoline-4-carboxamides. The reaction proceeds through a Mannich-type addition, generating two stereocenters with exclusive trans diastereoselectivity (confirmed by JH3-H4 = 8–10 Hz) [10]. Critical modifications include:
Table 2: PARP Inhibition by Castagnoli-Cushman-Derived Carboxamides
Compound | R1 | R2 | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
---|---|---|---|---|
2c | Ethyl | H | 44.6 ± 5.6 | 11.0 ± 2.2 |
2e | Cyclopropyl | H | 26.4 ± 4.1 | 18.3 ± 4.5 |
2l | Cyclopentyl | H | >500 | >500 |
Data from [10]
Electrochemical fluorination enables regioselective difunctionalization of isoquinoline precursors. Quinoline derivatives undergo anodic oxidation in HF-pyridine (Olah’s reagent) at 2.4 V to yield 5,8-difluoro products. This method exploits the instability of allylic C(sp³)–F bonds to drive C–F cleavage, achieving 68% yield for quinaldine difluorination [6]. Key limitations include:
Solid-phase peptide synthesis (SPPS) accelerates the production of dihydroisoquinolinone-peptide hybrids. Photocleavable linkers anchor substrates to resin, enabling parallel coupling of amino acids in 15–20 minutes per cycle—fourfold faster than traditional methods. Post-synthesis, copper-catalyzed azide-alkyne cycloaddition installs DNA-encoding tags for activity screening [3] [9]. Advantages include:
Table 3: Solid-Phase Synthesis Efficiency
Parameter | Traditional SPPS | Rapid Manual SPPS |
---|---|---|
Cycle time per amino acid | 80–150 min | 15–20 min |
Average crude purity | 50% | 70% |
Parallel reactions | 1–2 | 8 |
Adapted from [3]
CAS No.: 112484-85-2
CAS No.: 10606-14-1